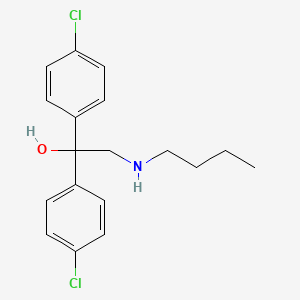

![molecular formula C16H16BrNOS B3035525 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 329078-45-7](/img/structure/B3035525.png)

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Vue d'ensemble

Description

The compound 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a derivative of acetamide with potential pharmacological properties. It is characterized by the presence of a bromophenyl group linked via a sulfanyl group to an acetamide moiety that is further substituted with a dimethylphenyl group. This structure is related to various other compounds that have been synthesized and studied for their antimicrobial, hemolytic, and potential antiviral activities against targets such as SARS-CoV-2 protease .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from basic aromatic acids or esters, which are then converted into hydrazides and further cyclized to form the core oxadiazole or other heterocyclic structures. These core structures are then substituted with different N-alkyl/aryl groups to yield the final compounds. For instance, the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides involves the reaction of an oxadiazole thiol with equimolar ratios of different N-substituted 2-bromoacetamides . Similar synthetic strategies are likely applicable to the synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR. The dihedral angles between the phenyl rings and the acetamide group, as well as the planarity of the molecule, are key structural features that can influence the biological activity of these compounds. For example, in a related compound, the dihedral angle between the mean planes of the bromophenyl and difluorophenyl rings is 66.4°, indicating a significant twist that could affect the molecule's interactions with biological targets .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the presence of substituents such as halogens or sulfanyl groups. These functionalities may allow for further chemical modifications or play a role in the biological activity of the compounds through interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, including solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The presence of halogen atoms can increase the molecular weight and potentially affect the lipophilicity of the compound. The hydrogen bonding capacity, as indicated by N-H stretching frequencies in spectroscopic analysis, is also an important factor in determining the solubility and biological interactions of these molecules .

Relevant Case Studies

Several of the synthesized acetamide derivatives have been evaluated for their biological activities. For instance, some compounds have shown promising antimicrobial activity against a range of microbial species, with certain derivatives being particularly active . Additionally, molecular docking studies have been conducted to assess the antiviral potency of related compounds against SARS-CoV-2 protein, with some showing significant binding energy, suggesting potential for interaction with viral proteases . These studies provide a foundation for understanding the potential applications of 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide in a pharmacological context.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

The synthesis of N-substituted derivatives of 1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, including compounds structurally related to 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, has been reported. These compounds exhibit significant antibacterial activity against various strains, including gram-negative and gram-positive bacteria, and moderate inhibition of α-chymotrypsin enzyme. Specifically, a derivative exhibited excellent activity compared to the standard ciprofloxacin in antibacterial screening (Siddiqui et al., 2014).

Vibrational Spectroscopy and Molecular Docking

A study on a similar compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, utilized vibrational spectroscopy (Raman and Fourier transform infrared) for characterization. Density functional theory (DFT) was employed for geometric equilibrium and vibrational wavenumber exploration. This research included an analysis of stereo-electronic interactions and molecular docking for antiviral activity assessment (Jenepha Mary et al., 2022).

In Vitro Anticancer Evaluation

In research focused on 4-arylsulfonyl-1,3-oxazoles, a compound structurally related to 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide demonstrated notable anticancer activity. This study evaluated the compounds against a variety of cancer cell lines, revealing specific activities against CNS cancer subpanels and Non-Small Cell Lung Cancer (Zyabrev et al., 2022).

Synthesis and Characterization in Various Derivatives

Other studies focused on the synthesis and characterization of different derivatives of similar compounds, examining their biological screening potential. This includes the evaluation of antibacterial and antifungal activities, as well as analysis of their structures and thermal properties. Such research is essential for understanding the potential applications of these compounds in various scientific and medical fields (Lahtinen et al., 2014).

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNOS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOACUDJXSYPJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

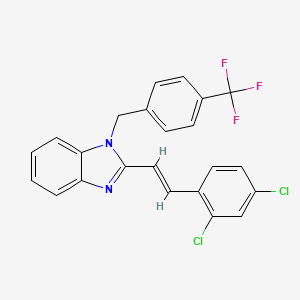

![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3035442.png)

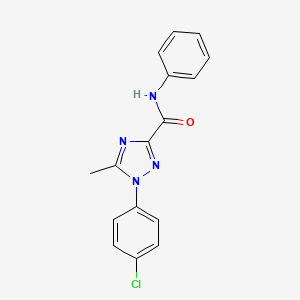

![2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3035444.png)

![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)

![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)

![Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3035449.png)

![4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035451.png)

![(2E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-(dimethylaminomethylidene)butane-1,3-dione](/img/structure/B3035454.png)

![1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine](/img/structure/B3035456.png)

![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol](/img/structure/B3035457.png)

![3-(4-chlorophenyl)-1-(6-chloro-3-pyridazinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3035461.png)

![2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035462.png)